molecular formula C17H14ClN3O3 B5686413 N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5686413
M. Wt: 343.8 g/mol
InChI Key: PPTCHGXTAHQZAY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a chlorobenzyl group, a furan ring, and a pyridazinone moiety

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the chlorobenzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to different properties and applications.

    Other pyridazinone derivatives: These compounds share the pyridazinone core but may have different substituents, affecting their reactivity and applications.

    Furan-containing compounds: These compounds feature the furan ring and may have similar chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-12(13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTCHGXTAHQZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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